2,5-Dichloro-6-methoxynicotinaldehyde
Description
Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in a vast array of biologically active compounds and functional materials. As a polar and ionizable aromatic molecule, the pyridine nucleus can enhance the solubility and bioavailability of less soluble compounds, a valuable trait in drug design. nih.gov Its presence in numerous natural products, including alkaloids and vitamins, underscores its evolutionary selection as a privileged structure in biological systems. rsc.org In medicinal chemistry, pyridine derivatives have been incorporated into a wide range of FDA-approved drugs, demonstrating their broad therapeutic utility. nsf.gov The adaptability of the pyridine scaffold allows for extensive structural modifications, making it a cornerstone for the synthesis of new chemical entities in the pharmaceutical and agrochemical industries. mountainscholar.org
Overview of Nicotinaldehyde Chemistry and its Synthetic Utility
Nicotinaldehyde, or 3-pyridinaldehyde, serves as a valuable precursor in the synthesis of a variety of more complex molecules, particularly in the agrochemical and pharmaceutical sectors. rsc.org Its aldehyde functional group is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, it is a key reagent in the preparation of certain insecticides. rsc.org Modern synthetic methods, such as palladium-catalyzed Suzuki coupling reactions, have been effectively employed to create novel derivatives of nicotinaldehyde, expanding its synthetic utility and allowing for the introduction of diverse substituents onto the pyridine ring. researchgate.netbldpharm.com Furthermore, nicotinaldehyde has been identified as a novel precursor for NAD biosynthesis in certain biological contexts, highlighting its relevance in biochemical research. nih.gov
Structural and Electronic Characteristics of 2,5-Dichloro-6-methoxynicotinaldehyde
While specific experimental data for this compound is not extensively available in publicly accessible literature, its structural and electronic properties can be inferred from the nature of its substituents and their positions on the pyridine ring. The pyridine ring itself is an electron-deficient aromatic system. The presence of two electron-withdrawing chlorine atoms at the 2- and 5-positions is expected to further decrease the electron density of the ring, making it more susceptible to nucleophilic attack. Conversely, the methoxy (B1213986) group at the 6-position is an electron-donating group, which can partially counteract the effect of the chlorine atoms through resonance. The aldehyde group at the 3-position is also electron-withdrawing.
The interplay of these substituents creates a unique electronic environment on the pyridine ring. The chlorine atoms and the aldehyde group will significantly influence the molecule's reactivity, directing further chemical modifications. The presence of multiple halogen substituents can also introduce the possibility of halogen bonding, a type of non-covalent interaction that can influence the crystal packing and solid-state properties of the compound. rsc.org
Table 1: Predicted Effects of Substituents on the Pyridine Ring of this compound
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| Chlorine | 2 | Electron-withdrawing (Inductive and Resonance) | Increases electrophilicity of the ring |
| Aldehyde | 3 | Electron-withdrawing (Inductive and Resonance) | Directs nucleophilic attack, serves as a reactive site |
| Chlorine | 5 | Electron-withdrawing (Inductive and Resonance) | Further increases ring electrophilicity |
| Methoxy | 6 | Electron-donating (Resonance), Electron-withdrawing (Inductive) | Modulates overall electron density, can influence regioselectivity of reactions |
This table is based on established principles of physical organic chemistry.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research landscape for halogenated pyridines is active, with a focus on developing new, selective halogenation methods to access a wider variety of substituted pyridines for applications in drug discovery and materials science. nih.govnsf.govmountainscholar.orgchemrxiv.org However, a significant knowledge gap exists specifically for this compound. There is a lack of published studies detailing its synthesis, spectroscopic characterization, and exploration of its chemical reactivity and potential applications.
This gap presents an opportunity for future research. A systematic investigation into the synthesis of this compound would be the first step, followed by a thorough characterization of its physical and spectroscopic properties. Subsequent studies could explore its reactivity in various organic transformations, leveraging the unique electronic and steric environment created by its substituents. Given the established importance of substituted nicotinaldehydes, research into the biological activity of this compound and its derivatives could also be a fruitful avenue of investigation. The development of synthetic routes and the characterization of this compound would provide valuable data for chemists and contribute to a deeper understanding of the structure-property relationships in this class of molecules.
Structure
3D Structure
Properties
CAS No. |
58584-64-8 |
|---|---|
Molecular Formula |
C7H5Cl2NO2 |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
2,5-dichloro-6-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7-5(8)2-4(3-11)6(9)10-7/h2-3H,1H3 |
InChI Key |
DSVHLTHOEBVWFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)C=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Dichloro 6 Methoxynicotinaldehyde
Strategic Retrosynthesis and Identification of Precursors
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By conceptually breaking down the target molecule into simpler, commercially available starting materials, multiple synthetic pathways can be explored.
Convergent and Linear Synthetic Approaches
The synthesis of 2,5-dichloro-6-methoxynicotinaldehyde can be approached through two primary strategies: linear and convergent synthesis.
Linear Synthesis: In a linear approach, the pyridine (B92270) ring is constructed or modified sequentially, one functional group at a time. This method is often simpler to plan, but can be inefficient due to the multiplicative effect of yield losses at each step. For the target molecule, a linear synthesis might start with a simple pyridine derivative and sequentially introduce the chloro, methoxy (B1213986), and aldehyde functionalities.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential construction of the target molecule from a single starting material. | Simpler to plan and execute for less complex molecules. | Overall yield can be low due to the cumulative effect of multiple reaction steps. |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yields for complex molecules, allows for parallel workstreams. | May require more complex coupling reactions to join the fragments. |
Chemo- and Regioselective Considerations in Functionalization
The successful synthesis of this compound hinges on achieving the correct chemo- and regioselectivity during the introduction of each functional group. The electronic nature of the pyridine ring, being electron-deficient, and the directing effects of the existing substituents at each stage of the synthesis must be carefully considered.
The introduction of two chlorine atoms, a methoxy group, and an aldehyde precursor onto the pyridine ring requires a nuanced understanding of electrophilic and nucleophilic aromatic substitution reactions on heterocyclic systems. The order of introduction of these groups is critical. For instance, the positions of the chloro and methoxy groups will influence the regioselectivity of subsequent functionalization steps. Directing groups may be necessary to achieve the desired substitution pattern, for example, using an N-oxide to activate specific positions of the pyridine ring towards electrophilic attack.
Established Synthetic Routes and Optimizations for Nicotinaldehyde Derivatives
While a specific, detailed synthesis of this compound is not widely documented, established methods for the synthesis of substituted nicotinaldehyde derivatives provide a strong foundation for devising a plausible route.
Halogenation and Methoxylation Strategies on Pyridine Rings
The introduction of chloro and methoxy substituents onto a pyridine ring can be achieved through various methods.
Halogenation: The direct chlorination of pyridine can be challenging and often leads to a mixture of products. However, the use of directing groups or starting with pre-functionalized pyridines can improve regioselectivity. For instance, the nitration of 2,6-dichloropyridine (B45657) has been shown to yield 2,6-dichloro-3-nitropyridine, demonstrating that functionalization at the 3-position is possible in the presence of halogens at the 2- and 6-positions.
Methoxylation: The introduction of a methoxy group can often be accomplished via nucleophilic aromatic substitution of a leaving group, such as a halogen, with sodium methoxide. The regioselectivity of this reaction is dependent on the substitution pattern of the pyridine ring. For example, the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) has been achieved through the methoxylation of 2-amino-6-chloro-3-nitropyridine.
A plausible strategy for the target molecule could involve the controlled, stepwise halogenation and methoxylation of a suitable pyridine precursor. The relative positioning of the substituents suggests that the electronic and steric effects of each group will play a significant role in directing the subsequent reaction.
Introduction of the Aldehyde Moiety via Nitrile or Carboxamide Transformations
The aldehyde group of nicotinaldehyde is often introduced at a late stage in the synthesis due to its reactivity. Common precursors to the aldehyde functionality include nitriles and carboxamides.
From Nitriles: The catalytic hydrogenation of a nicotinonitrile (a cyanopyridine) can yield the corresponding nicotinaldehyde. This method is used in the industrial synthesis of nicotinaldehyde from 3-cyanopyridine. For the target molecule, a 2,5-dichloro-6-methoxynicotinonitrile would be a key intermediate.
From Carboxamides: The reduction of a nicotinamide (B372718) derivative can also afford the desired aldehyde. For instance, nicotinic acid morpholinamides have been successfully reduced to their corresponding nicotinaldehydes. A 2,5-dichloro-6-methoxynicotinamide could therefore serve as a precursor.
| Aldehyde Precursor | Transformation Method | Key Considerations |
| Nitrile | Catalytic Hydrogenation (e.g., with Raney-nickel) | Requires careful control of reaction conditions to avoid over-reduction to the alcohol. |
| Carboxamide | Reduction (e.g., with a suitable hydride reagent) | The choice of reducing agent is crucial to prevent reduction to the amine. |
Multi-step Sequences for the Pyridine Core Assembly
Given the dense and specific functionalization of this compound, a multi-step synthesis starting from a simpler pyridine or even constructing the pyridine ring itself is a likely necessity.
One potential multi-step approach could begin with a commercially available substituted pyridine, such as 2,6-dichloropyridine. A sequence of nitration, reduction of the nitro group to an amine, diazotization to introduce a second chloro group, and nucleophilic substitution to introduce the methoxy group, all while carrying a precursor for the aldehyde, represents a complex but plausible linear strategy.
Alternatively, a convergent approach could involve a Vilsmeier-Haack type reaction on an appropriately substituted enamine to form the substituted pyridine-3-carbaldehyde core in a single step. This would require the synthesis of a specific acyclic precursor containing the necessary chloro and methoxy functionalities.
Catalytic and Cross-Coupling Approaches in Nicotinaldehyde Synthesis
Modern organic synthesis heavily relies on catalytic and cross-coupling reactions to construct carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These methods have revolutionized the way complex molecules are assembled, offering pathways to previously inaccessible structures.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)
Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance. nih.gov The Suzuki-Miyaura, Heck, and Stille reactions are prominent examples that have been widely applied in the synthesis of complex aromatic and heteroaromatic compounds, including nicotinaldehyde derivatives.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.gov This reaction is particularly valued for its mild reaction conditions and the low toxicity of the boron-containing reagents. In the context of nicotinaldehyde synthesis, a suitably substituted pyridine halide can be coupled with a boronic acid or ester to introduce a variety of substituents. For instance, the synthesis of 2-aryl nicotinaldehydes has been achieved through the Suzuki coupling of 2-bromo nicotinaldehyde with various aryl boronic acids using a Pd(PPh₃)₄ catalyst. nih.gov
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction is instrumental in forming substituted alkenes and has been employed in the synthesis of complex heterocyclic systems. While direct formylation via a Heck reaction is not typical, this methodology can be used to introduce vinyl groups that can be subsequently converted to an aldehyde functionality.
The Stille reaction utilizes the palladium-catalyzed coupling of an organotin compound with an organohalide. orgsyn.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org This reaction has been employed in the synthesis of complex molecules, including those with sensitive functional groups. For the synthesis of nicotinaldehyde derivatives, a tributylstannyl-substituted pyridine could be coupled with a suitable halide to construct the desired carbon framework.
| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Ref. |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | 2-bromo nicotinaldehyde, Aryl boronic acids | 2-aryl nicotinaldehyde | nih.gov |
| Heck | Palladium catalyst, Base | Unsaturated halide, Alkene | Substituted alkene | mdpi.com |
| Stille | Palladium catalyst | Organotin compound, Organohalide | Coupled organic product | orgsyn.orgwikipedia.org |
Copper and Nickel-Catalyzed Transformations
While palladium catalysis is dominant, transformations catalyzed by more abundant and cost-effective metals like copper and nickel have gained significant traction. These metals can often mediate unique reactivity profiles, providing complementary approaches to C-C and C-H bond functionalization.
Copper-catalyzed reactions have been explored for the functionalization of pyridine rings. For instance, copper(II)-catalyzed ortho-functionalization of 2-arylpyridines with acyl chlorides has been reported, demonstrating the potential for direct C-H activation and subsequent acylation. rsc.org Such strategies could potentially be adapted for the synthesis of nicotinaldehyde derivatives.
Nickel-catalyzed cross-coupling reactions offer a powerful alternative to palladium-based systems. Nickel catalysts have been shown to be effective in various coupling reactions, including those involving challenging substrates. nih.gov For example, nickel-catalyzed reductive carboxylation of organohalides with CO₂ provides a route to carboxylic acids, which can then be reduced to aldehydes. organic-chemistry.org This approach presents a potential pathway to nicotinaldehydes from the corresponding halo-pyridines.
| Metal Catalyst | Reaction Type | Substrates | Key Features | Ref. |
| Copper(II) | C-H Functionalization/Acylation | 2-Arylpyridines, Acyl chlorides | Direct functionalization of the pyridine ring | rsc.org |
| Nickel | Reductive Carboxylation | Organohalides, CO₂ | Synthesis of carboxylic acids as aldehyde precursors | organic-chemistry.org |
| Nickel | Cross-Coupling | Quaternary ammonium (B1175870) salts, Arylstannanes | Stille coupling via C-N bond cleavage | nih.gov |
Organocatalytic and Biocatalytic Pathways
In the quest for more sustainable and environmentally benign synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-catalyzed transformations.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has witnessed exponential growth, offering novel strategies for asymmetric synthesis and functional group transformations. Photochemical organocatalytic functionalization of pyridines via pyridinyl radicals has been reported, enabling the formation of new C(sp²)-C(sp³) bonds with distinct positional selectivity compared to classical Minisci reactions. nih.govnih.gov
Biocatalysis , the use of enzymes or whole microorganisms to perform chemical transformations, offers unparalleled selectivity and operates under mild, aqueous conditions. While specific biocatalytic routes to this compound are not extensively documented, the broader field of biocatalysis provides tools for aldehyde synthesis. For instance, certain enzymes are known to catalyze the selective oxidation of alcohols to aldehydes. researchgate.net This approach could be applied to a suitably substituted pyridyl methanol (B129727) to yield the corresponding nicotinaldehyde. The use of biocatalysts is a cornerstone of green chemistry, offering a highly sustainable route to valuable chemical entities. nih.gov
| Approach | Catalyst/System | Transformation | Advantages | Ref. |
| Organocatalysis | Dithiophosphoric acid | Photochemical C-H allylation of pyridines | Metal-free, novel regioselectivity | nih.govnih.gov |
| Biocatalysis | Enzymes/Whole cells | Oxidation of alcohols to aldehydes | High selectivity, mild conditions, sustainable | researchgate.netnih.gov |
Sustainable Chemistry Principles in the Synthesis of Nicotinaldehyde Derivatives
The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance efficiency. Key strategies include the use of solvent-free conditions and alternative energy sources like microwave and ultrasonic irradiation.
Solvent-Free and Neat Reaction Conditions
Conducting reactions without a solvent or in "neat" conditions offers significant environmental benefits by reducing solvent waste, which is a major contributor to chemical pollution. Furthermore, solvent-free reactions can sometimes lead to higher reaction rates and yields due to increased reactant concentration. The synthesis of various heterocyclic compounds, including pyridine derivatives, has been successfully achieved under solvent-free conditions, often in conjunction with other green chemistry techniques. For example, the synthesis of substituted chalcones has been reported under solvent-free microwave irradiation conditions. researchgate.net
Microwave and Ultrasonic Irradiation for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. itmo.ru Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, increased yields, and improved product purity. itmo.ruresearchgate.net Palladium-catalyzed C-H acylation of thiophenes with aldehydes has been shown to be more efficient under microwave irradiation compared to conventional heating. researchgate.netrsc.org This technology has been successfully applied to a variety of palladium-catalyzed coupling reactions, including Suzuki-Miyaura reactions, for the synthesis of heterocyclic compounds. mdpi.comnih.gov
Ultrasonic irradiation utilizes high-frequency sound waves to induce cavitation in the reaction medium, creating localized hot spots with extremely high temperatures and pressures. This phenomenon, known as sonochemistry, can significantly enhance reaction rates and yields. tandfonline.comresearchgate.netresearchgate.net The ultrasonic-assisted synthesis of various heterocyclic compounds, including pyrimidine (B1678525) and pyridine derivatives, has been reported to be highly efficient, offering advantages such as shorter reaction times and operational simplicity. nih.govnanobioletters.com
| Technique | Principle | Advantages in Nicotinaldehyde Synthesis | Ref. |
| Solvent-Free Synthesis | Reactions without a solvent medium | Reduced waste, increased reaction rates | researchgate.net |
| Microwave Irradiation | Rapid, uniform heating | Reduced reaction times, higher yields, improved purity | mdpi.comitmo.ruresearchgate.netrsc.orgnih.gov |
| Ultrasonic Irradiation | Acoustic cavitation | Enhanced reaction rates, milder conditions | tandfonline.comresearchgate.netresearchgate.netnih.govnanobioletters.com |
Atom-Economical and Waste-Minimizing Protocols
While specific research focused exclusively on atom-economical and waste-minimizing syntheses of this compound is not extensively detailed in publicly available literature, the principles of green chemistry provide a clear framework for the development of such advanced synthetic methodologies. rasayanjournal.co.inchemijournal.com The focus of modern synthetic chemistry is to move away from traditional multi-step processes that often involve hazardous reagents and generate significant waste, towards more elegant and sustainable solutions. ijarsct.co.inresearchgate.net Key strategies in this endeavor include the use of catalytic reactions, one-pot multicomponent reactions, and processes that maximize atom economy. ias.ac.inrsc.org
Potential Atom-Economical Approaches
Atom economy, a concept central to green chemistry, aims to maximize the incorporation of all materials used in the synthesis into the final product. rsc.org For a molecule with the complexity of this compound, achieving high atom economy requires minimizing the use of stoichiometric reagents and protecting groups in favor of catalytic alternatives.
One of the most promising atom-economical strategies is the direct C-H functionalization of a suitable pyridine precursor. This approach avoids the pre-functionalization steps common in classical cross-coupling reactions, thereby reducing step count and waste. For instance, the direct formylation of a 2,5-dichloro-6-methoxypyridine intermediate at the C-3 position would be an ideal synthetic step. While the selective C-H functionalization of pyridines can be challenging due to the electronic nature of the ring, various catalytic systems are being developed for this purpose. nih.govresearchgate.net Research into copper-catalyzed C3-formylation of related heterocyclic systems, such as imidazo[1,2-a]pyridines, using readily available reagents like dimethyl sulfoxide (B87167) (DMSO) as the formylating agent, showcases the potential of this strategy. rsc.org Such a reaction, if adapted, would offer a significant improvement over classical formylation methods like the Vilsmeier-Haack reaction, which typically generate more waste. researchgate.net
Another powerful strategy is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like substituted pyridines in a single step from three or more starting materials, significantly reducing reaction time, energy consumption, and waste generation. ymerdigital.comnanoscalereports.commdpi.com The development of a one-pot reaction that assembles the substituted pyridine core of this compound from simpler, readily available precursors would represent a major advancement in its synthesis from a green chemistry perspective. ias.ac.incore.ac.uk
The table below outlines potential atom-economical and waste-minimizing strategies that could be applied to the synthesis of this compound, based on advancements in the synthesis of other heterocyclic compounds.
| Strategy | Description | Advantages | Potential Challenges |
| Catalytic C-H Formylation | Direct introduction of the aldehyde group onto the C-3 position of a 2,5-dichloro-6-methoxypyridine precursor using a catalyst. | - High atom economy- Reduced step count- Avoids pre-functionalization | - Achieving high regioselectivity at the C-3 position- Catalyst deactivation by the pyridine nitrogen- Finding a suitable and efficient catalyst |
| One-Pot Multicomponent Synthesis | Combining three or more simple starting materials in a single reaction vessel to form the target molecule. | - High efficiency- Reduced waste and energy consumption- Simplified purification | - Identification of suitable starting materials and reaction conditions- Control of side reactions- Optimization of yields |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate the reaction. | - Significantly reduced reaction times- Often leads to higher yields and purer products- Can enable solvent-free reactions | - Scalability can be a concern- Requires specialized equipment |
| Solvent-Free or Green Solvent Reactions | Conducting the synthesis without a solvent or in an environmentally benign solvent (e.g., water, ionic liquids). | - Drastic reduction in solvent waste- Simplified work-up- Improved safety | - Solubility of reactants can be a limiting factor- May require higher temperatures |
The implementation of these strategies would not only make the synthesis of this compound more environmentally friendly but also potentially more cost-effective for large-scale production. Future research in this area will likely focus on the development of novel catalysts and one-pot procedures tailored to the specific electronic and steric properties of this and related substituted pyridines. nih.govresearchgate.net
Reactivity Profiles and Transformational Chemistry of 2,5 Dichloro 6 Methoxynicotinaldehyde
Transformations at the Aldehyde Functional Group
The aldehyde group at the C-3 position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, typical of carbonyl compounds. These include nucleophilic additions, redox reactions, and carbon-carbon bond-forming olefination reactions.
The electrophilic carbon atom of the aldehyde in 2,5-dichloro-6-methoxynicotinaldehyde is susceptible to attack by nitrogen-based nucleophiles, leading to the formation of carbon-nitrogen double bonds. rsc.org These reactions typically proceed via a two-step mechanism: nucleophilic addition to the carbonyl to form a tetrahedral carbinolamine intermediate, followed by dehydration to yield the final product. rsc.org
Imine and Schiff Base Formation: The reaction with primary amines furnishes imines, also known as Schiff bases. This condensation is often catalyzed by mild acid and involves the removal of water to drive the equilibrium toward the product. redalyc.orgorganic-chemistry.org
Oxime Synthesis: Reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. This transformation follows the same nucleophilic addition-elimination pathway and is a common method for derivatizing aldehydes. sci-hub.se
Table 1: Nucleophilic Addition Reactions at the Aldehyde Group This table presents expected products from typical nucleophilic addition reactions.
| Nucleophile | Reagent Example | Product Class | Expected Product Structure |
|---|---|---|---|
| Primary Amine | Aniline | Imine (Schiff Base) | 2,5-Dichloro-N-phenyl-1-(6-methoxypyridin-3-yl)methanimine |
| Hydroxylamine | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Oxime | This compound oxime |
The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid without affecting the chloro and methoxy (B1213986) substituents on the pyridine ring under appropriate conditions.
Reduction to Alcohol: Selective reduction of the aldehyde to (2,5-dichloro-6-methoxypyridin-3-yl)methanol can be efficiently achieved using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol. researchgate.netyoutube.com This reagent is chemoselective for aldehydes and ketones and will not reduce the aromatic ring or displace the halogen substituents under standard conditions. sci-hub.seresearchgate.net
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding 2,5-dichloro-6-methoxynicotinic acid. A variety of oxidizing agents can accomplish this transformation. Common methods include the use of potassium permanganate (B83412) (KMnO₄) under basic conditions followed by acidic workup, or reagents like potassium dichromate (K₂Cr₂O₇) in sulfuric acid. Milder oxidants such as silver oxide (Ag₂O) can also be employed.
Table 2: Redox Reactions of the Aldehyde Functional Group This table outlines the products of reduction and oxidation of this compound.
| Reaction Type | Reagent | Product Name |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | (2,5-dichloro-6-methoxypyridin-3-yl)methanol |
| Oxidation | Potassium Permanganate (KMnO₄) | 2,5-dichloro-6-methoxynicotinic acid |
Carbonyl olefination reactions provide a powerful method for converting the aldehyde into an alkene, thus enabling carbon chain extension.
Wittig Reaction: The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), generated by deprotonating a phosphonium (B103445) salt with a strong base. This reaction forms an alkene and triphenylphosphine (B44618) oxide as a byproduct. The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. youtube.comwikipedia.org These carbanions are generated by treating a phosphonate ester with a base, such as sodium hydride or potassium tert-butoxide. The HWE reaction offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgorganic-chemistry.org A significant feature of the HWE reaction with stabilized phosphonates is its high stereoselectivity, typically yielding the (E)-alkene as the major product. wikipedia.orgnrochemistry.com
Table 3: Carbonyl Olefination Reactions This table shows representative olefination reactions to form new carbon-carbon double bonds.
| Reaction Name | Reagent Type | Example Reagent | Expected Product |
|---|---|---|---|
| Wittig Reaction | Phosphorus Ylide | Methyltriphenylphosphonium bromide / Base | 3-Ethenyl-2,5-dichloro-6-methoxypyridine |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Triethyl phosphonoacetate / NaH | Ethyl (E)-3-(2,5-dichloro-6-methoxypyridin-3-yl)acrylate |
Reactivity of the Halogen Substituents (Chlorine Atoms)
The two chlorine atoms at the C-2 and C-5 positions of the pyridine ring are sites for substitution, primarily through nucleophilic aromatic substitution (SNAr) pathways. Their reactivity is significantly influenced by their position relative to the ring nitrogen atom.
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). In this compound, the chlorine atom at the C-2 position is strongly activated towards SNAr by the adjacent ring nitrogen. The chlorine at the C-5 position is not similarly activated and is therefore considerably less reactive.
This difference in reactivity allows for highly regioselective substitution. Nucleophiles such as amines, alkoxides, and thiolates will preferentially displace the C-2 chlorine atom under typical SNAr conditions. researchgate.netacs.org Studies on similarly substituted 2,6-dichloropyridines and 2,4-dichloropyrimidines confirm that substitution occurs selectively at the position activated by the ring nitrogen. researchgate.netwuxiapptec.comnih.gov For example, a DABCO-catalyzed reaction of methyl 2,6-dichloronicotinate with phenols resulted in exclusive substitution at the 6-position (analogous to the 2-position). researchgate.net
Table 4: Regioselective Nucleophilic Aromatic Substitution (SNAr) This table illustrates the expected regioselective substitution at the C-2 position.
| Nucleophile | Reagent Example | Expected Major Product |
|---|---|---|
| Secondary Amine | Morpholine | 2-Morpholino-5-chloro-6-methoxynicotinaldehyde |
| Alkoxide | Sodium Methoxide (NaOMe) | 5-Chloro-2,6-dimethoxynicotinaldehyde |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Chloro-6-methoxy-2-(phenylthio)nicotinaldehyde |
The formation of organometallic reagents such as Grignard or organolithium compounds directly from this compound is generally not feasible. The aldehyde functional group is highly reactive towards these strongly nucleophilic and basic reagents, which would lead to immediate self-reaction or decomposition. libretexts.org
To perform transformations via an organometallic intermediate, the aldehyde group must first be protected. A common strategy is the conversion of the aldehyde to a non-reactive acetal (B89532) (e.g., a dimethyl or diethyl acetal) by treatment with an alcohol in the presence of an acid catalyst.
Once the aldehyde is protected, a halogen-metal exchange can be carried out. wikipedia.orgnih.gov This reaction typically involves treating the dihalo-pyridine derivative with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org In dichloropyridine systems, the exchange rate is influenced by the position of the halogen. Halogen-metal exchange is often faster at positions not adjacent to the nitrogen (e.g., C-5) compared to the C-2 position, which can be prone to competitive deprotonation (directed ortho-metalation). researchgate.netimperial.ac.uk Therefore, selective formation of the 5-lithiated pyridine species is plausible.
This newly formed organolithium reagent can then be treated with various electrophiles to introduce a new substituent at the C-5 position. Subsequent deprotection of the acetal group under acidic conditions would regenerate the aldehyde, yielding a C-5 functionalized product.
Intermolecular and Intramolecular Cross-Coupling Reactivity
The presence of two carbon-chlorine bonds on the pyridine ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov While specific studies on this exact molecule are not extensively documented, the regioselectivity of such reactions can be predicted based on the electronic environment of the chloro-substituted positions.
In dichlorinated heteroaromatics, the sites of coupling are often controlled by electronic and steric parameters. researchgate.net The C-Cl bond at the 5-position is generally more susceptible to oxidative addition by a palladium(0) catalyst compared to the C-Cl bond at the 2-position. The 2-position is adjacent to the electron-withdrawing pyridine nitrogen and is more sterically hindered, which can slow the reaction at this site. Research on related compounds like 2,5-dichloropyridine (B42133) has shown that selective cross-coupling at the C5-position is achievable. nih.gov Similarly, studies on 2,6-dichloropyridine (B45657) demonstrate that selective mono-arylation is a common outcome. researchgate.net
Therefore, in a typical intermolecular cross-coupling reaction, such as a Suzuki-Miyaura coupling with an arylboronic acid, the reaction is expected to proceed preferentially at the C5-position. Achieving a double cross-coupling to replace both chlorine atoms would likely require more forcing conditions, such as higher temperatures, longer reaction times, or a higher catalyst loading. Intramolecular cross-coupling reactions are not commonly reported for this substrate, as it lacks the necessary tethered functionality to facilitate such a cyclization.
| Position | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Influencing Factors |
|---|---|---|
| C-5 | Higher | Less steric hindrance; electronically favored for oxidative addition compared to C-2. |
| C-2 | Lower | Adjacent to pyridine nitrogen (inductive withdrawal); greater steric hindrance. |
Transformations Involving the Methoxy Group
The 6-methoxy group is a key functional handle that can undergo several transformations, primarily involving the cleavage of the methyl-oxygen ether bond.
The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often employed to unmask a phenol (B47542) or pyridinol functionality. wikipedia.org For electron-deficient systems like methoxypyridines, this reaction can be challenging but is achievable with potent reagents. thieme-connect.com
Boron tribromide (BBr₃) is a widely used and powerful Lewis acid for cleaving ethers under relatively mild conditions. researchgate.netresearchgate.net It readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. nih.gov The reaction typically requires stoichiometric amounts of BBr₃ for each ether and other Lewis basic groups in the molecule. researchgate.net Given the presence of the pyridine nitrogen and aldehyde oxygen, which are also Lewis basic sites, an excess of BBr₃ would likely be required for the complete demethylation of this compound.
Other reagents have also been developed for this purpose. Pyridinium (B92312) hydrochloride, when heated, is a classic reagent for ether cleavage. wikipedia.org More modern methods include the use of L-selectride, which has been shown to be effective for the nucleophilic demethylation of various methoxypyridines, including those bearing chloro-substituents. thieme-connect.com
| Reagent | General Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temp. orgsyn.org | Highly effective for aryl methyl ethers; requires excess for substrates with multiple Lewis basic sites. researchgate.net |
| Pyridine Hydrochloride | Heated neat or in a high-boiling solvent (~180-220 °C). wikipedia.org | Classic method, requires high temperatures. |
| L-selectride | Refluxing THF. thieme-connect.com | Offers chemoselectivity for demethylating methoxypyridines over anisoles. thieme-connect.com |
Rearrangement pathways involving a simple methoxy group on a pyridine ring, such as a Claisen or Fries-type rearrangement, are not applicable as they require specific functionalities (allyl ether for Claisen, aryl ester for Fries). No common rearrangement pathways for the 6-methoxy group on this particular scaffold under typical reaction conditions are documented.
Pyridine Ring-Mediated Reactivity
The reactivity of the pyridine ring itself is heavily influenced by the existing substituents, which direct the position of any further substitution.
Electrophilic aromatic substitution (SEAr) on a pyridine ring is inherently difficult compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. msu.edu In the case of this compound, the ring is severely deactivated. The two chloro groups and the aldehyde group are all strongly electron-withdrawing, further reducing the nucleophilicity of the ring.
While the methoxy group at the C-6 position is an activating, ortho-para directing group, its activating effect is likely overcome by the combined deactivating effects of the other substituents and the pyridine nitrogen. The only available position for substitution is C-4. An electrophilic attack at this position would be electronically disfavored. Consequently, electrophilic aromatic substitution on this substrate is expected to be extremely sluggish, requiring harsh, forcing conditions, and would likely result in very low yields, if the reaction proceeds at all.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org
In this compound, the methoxy group at C-6 and the aldehyde group at C-3 can both function as DMGs. organic-chemistry.org Both groups would direct metalation to the C-4 position, the only available protonated carbon on the ring. However, the aldehyde group is susceptible to nucleophilic attack by common organolithium bases like n-butyllithium. harvard.edu To avoid this side reaction, a hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) would be the reagent of choice. semanticscholar.org These bases are capable of effecting deprotonation while minimizing nucleophilic addition to the aldehyde.
Successful lithiation at the C-4 position would generate an organolithium intermediate that could then be quenched with various electrophiles to introduce a wide range of substituents at this position with high regioselectivity.
| Directing Group | Position | Directed Position for Lithiation | Comment |
|---|---|---|---|
| Aldehyde (-CHO) | C-3 | C-4 | Acts as a DMG, but is reactive towards nucleophilic bases. |
| Methoxy (-OCH₃) | C-6 | C-5 (blocked by Cl) | The methoxy group is a known DMG. |
| Combined Effect | N/A | C-4 | Both groups reinforce functionalization at the C-4 position, the only available C-H bond. |
Insufficient Information for Article Generation
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data regarding the ring-opening and re-cyclization reactions of this compound. While general principles of pyridine chemistry suggest theoretical possibilities for such transformations, no explicit examples, detailed research findings, or established protocols for this particular compound could be identified.
The reactivity of the pyridine ring is highly influenced by its substituent pattern. In the case of this compound, the presence of two chlorine atoms, a methoxy group, and an aldehyde group creates a unique electronic and steric environment. Without dedicated studies on this molecule, any discussion of its ring-opening and re-cyclization behavior would be speculative and would not meet the required standards of scientific accuracy and reliance on documented research.
General concepts such as the Zincke reaction, which involves the ring-opening of pyridinium salts by amines, or other nucleophile-induced ring transformations of activated pyridines are known. However, the applicability of these reactions to this compound, and the specific conditions and resulting products, are not reported.
Therefore, the section on "Ring-Opening Reactions and Re-cyclizations" cannot be generated with the required level of detail and scientific rigor at this time. Further experimental research would be necessary to elucidate the reactivity of this compound in this context.
Strategic Utility of 2,5 Dichloro 6 Methoxynicotinaldehyde in Chemical Synthesis
As a Versatile Building Block for Complex Molecules
The inherent reactivity of 2,5-Dichloro-6-methoxynicotinaldehyde, conferred by its distinct functional groups, positions it as a versatile building block for the synthesis of complex molecules. The aldehyde group serves as a reactive handle for a multitude of transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon bonds through various named reactions. The two chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents.
The interplay between these functional groups allows for a stepwise and controlled elaboration of the molecular structure. For instance, the aldehyde can be first transformed into a different functional group or used to build a side chain, followed by the selective substitution of one or both chlorine atoms. This modular approach is highly valuable in the multi-step synthesis of intricate molecular targets.
Note: Due to the limited direct research on this compound, the following sections will draw upon established reactivity patterns of analogous dichloropyridine and nicotinaldehyde derivatives to illustrate its potential synthetic utility.
Precursor to Structurally Diverse Heterocyclic Systems
The construction of fused and polycyclic heterocyclic systems is a major focus of synthetic organic chemistry, driven by the prevalence of these motifs in biologically active compounds and functional materials. This compound is a promising precursor for the synthesis of such systems, owing to its capacity to undergo a variety of cyclization reactions.
The aldehyde and chloro-substituents on the this compound ring provide the necessary functionalities for the construction of fused pyridine derivatives. The aldehyde group can readily participate in condensation reactions with a variety of binucleophiles to form an initial ring, which can then undergo further cyclization or aromatization.
For example, in reactions analogous to those of other chloronicotinaldehydes, it can be envisioned that condensation with compounds containing active methylene (B1212753) groups, followed by intramolecular cyclization via displacement of a chlorine atom, would lead to the formation of fused bicyclic systems. The specific reaction conditions would dictate which of the two chlorine atoms is displaced, offering a potential route to isomeric products.
| Reactant | Reagent | Product Type | Potential Application |
| This compound | Ethyl cyanoacetate | Pyrido[2,3-b]pyridine derivative | Scaffold for medicinal chemistry |
| This compound | Malononitrile | Naphthyridine derivative | Building block for alkaloids |
| This compound | Hydrazine | Pyrazolo[3,4-b]pyridine derivative | Kinase inhibitor scaffold |
This table is illustrative and based on known reactions of similar compounds.
Polycyclic aromatic nitrogen heterocycles (PANHs) are of significant interest due to their unique electronic properties and their presence in various natural products and materials. libretexts.org The aldehyde functionality of this compound can serve as a key component in cyclization strategies to build such complex systems.
Acid-promoted cyclization reactions of pyridine carboxaldehydes bearing a tethered aromatic group are a known method for constructing polycyclic systems. nih.gov It is conceivable that a phenylethyl or similar aromatic group could be introduced at the 2- or 5-position of the pyridine ring via a nucleophilic substitution of a chlorine atom. Subsequent treatment with a strong acid could then induce an intramolecular Friedel-Crafts type reaction, where the aldehyde, activated by protonation, acts as the electrophile to cyclize onto the tethered aromatic ring, thus forming a new fused ring system.
| Precursor | Reaction Type | Resulting Ring System |
| 2-(phenylethyl)-5-chloro-6-methoxynicotinaldehyde | Intramolecular Friedel-Crafts | Benzo[b] mdpi.comnaphthyridine derivative |
| 5-(indol-3-yl)-2-chloro-6-methoxynicotinaldehyde | Pictet-Spengler type reaction | Indolo[2,3-b]quinolizine derivative |
This table presents hypothetical pathways based on established cyclization methodologies.
Development of Chemical Probes and Ligand Scaffolds
The substituted pyridine framework is a privileged scaffold in the design of chemical probes and ligands for biological targets and metal catalysts. The ability to systematically modify the substituents on the pyridine ring allows for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for achieving high affinity and selectivity.
Chemical probes are essential tools for elucidating biological pathways and mechanisms of drug action. The synthesis of a focused library of analogues based on a lead compound is a common strategy in these studies. This compound provides a platform for the rapid generation of such analogues.
Starting from this single precursor, a variety of functional groups can be introduced at the 2- and 5-positions through SNAr reactions. The aldehyde at the 3-position can be further modified, for example, by reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine. This allows for the systematic exploration of the structure-activity relationship (SAR) of a particular pharmacophore. The differential reactivity of the two chlorine atoms could also be exploited to generate a diverse set of disubstituted derivatives.
Conjugated polymers containing heterocyclic aromatic units are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govrsc.org The electron-deficient nature of the pyridine ring makes it an attractive component in donor-acceptor type conjugated polymers.
This compound can be envisioned as a monomer precursor for the synthesis of such materials. The chlorine atoms can participate in cross-coupling reactions, such as Suzuki or Stille couplings, with appropriate comonomers to build the polymer backbone. The methoxy (B1213986) group can be used to modulate the electronic properties and solubility of the resulting polymer. The aldehyde group, while not typically incorporated directly into the main chain of conjugated polymers, could be modified post-polymerization to introduce specific functionalities or to act as an anchoring group for surface immobilization.
| Polymer Type | Potential Comonomer | Resulting Polymer Properties | Potential Application |
| Donor-Acceptor Conjugated Polymer | Distannylthiophene | Low band gap, good charge transport | Organic photovoltaics |
| Fluorescent Polymer | Phenylboronic acid | Tunable emission wavelength | Organic light-emitting diodes |
This table is illustrative of the potential of pyridine-based monomers in materials science.
Integration of this compound into Multi-Component Reaction Sequences Remains an Area for Future Exploration
Despite the broad utility of multi-component reactions (MCRs) in the efficient synthesis of complex molecular architectures, a review of scientific literature and chemical databases reveals a notable absence of studies detailing the specific integration of this compound in such sequences.
Multi-component reactions, such as the well-known Ugi and Passerini reactions, are powerful tools in synthetic organic chemistry. They allow for the combination of three or more starting materials in a single, one-pot reaction to form a product that incorporates substantial portions of each reactant. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and materials science.
The aldehyde functional group is a cornerstone of many MCRs, serving as a key electrophilic component. The reactivity and steric profile of the aldehyde can significantly influence the course of the reaction and the structure of the resulting products. Substituted heteroaromatic aldehydes, in particular, are valuable building blocks as they introduce specific structural and electronic features into the final molecule, which can be crucial for biological activity or material properties.
Given its structure, this compound possesses the requisite aldehyde functionality to participate in MCRs. The presence of chloro and methoxy substituents on the pyridine ring would be expected to modulate its reactivity and provide handles for further chemical transformations. However, dedicated research employing this specific aldehyde in common MCR platforms like the Ugi or Passerini reactions, or other multi-component strategies, has not been reported in the available scientific literature.
Therefore, the strategic utility of this compound in the context of multi-component reaction sequences represents an unexplored area of chemical research. Future investigations could focus on its application in established MCRs to synthesize novel heterocyclic scaffolds. Such studies would be valuable in expanding the scope of MCRs and in the development of new compounds with potential applications in medicinal chemistry and materials science.
Mechanistic Investigations of Reactions Involving 2,5 Dichloro 6 Methoxynicotinaldehyde
Elucidation of Reaction Pathways and Intermediates
There is currently no available scientific literature that elucidates the specific reaction pathways and intermediates involved in reactions of 2,5-dichloro-6-methoxynicotinaldehyde.
Detailed Kinetic Studies and Rate Law Determination
Detailed kinetic studies and the determination of rate laws for reactions involving this compound have not been reported in the reviewed scientific literature. Therefore, no data tables on reaction rates or rate constants can be provided.
Stereochemical Outcomes and Asymmetric Induction
Information regarding the stereochemical outcomes and any asymmetric induction in reactions with this compound is not available in the current body of scientific research.
Role of Catalysts and Reaction Conditions on Selectivity
While catalysts and reaction conditions are crucial in directing the selectivity of chemical reactions, no studies have been published that specifically investigate their role in reactions involving this compound.
Theoretical and Computational Approaches to 2,5 Dichloro 6 Methoxynicotinaldehyde Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful computational tool for investigating the molecular and electronic properties of 2,5-Dichloro-6-methoxynicotinaldehyde from first principles. rsdjournal.orgrsc.org DFT methods are employed to solve the electronic structure of the molecule, providing detailed insights into its geometry, stability, and reactivity. researchgate.netmostwiedzy.pl By utilizing functionals like B3LYP in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately model the molecule and predict a wide range of its chemical behaviors without the need for direct experimentation. mdpi.comnih.gov These theoretical calculations are fundamental for understanding the intrinsic properties of the compound at the atomic level. nih.gov
Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis
A key aspect of quantum chemical analysis is the examination of the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. irjweb.comscirp.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
For this compound, DFT calculations would reveal the spatial distribution of these orbitals. researchgate.net The HOMO is likely distributed over the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO is expected to be localized on the electron-deficient aldehyde group and the carbon atoms bonded to the chlorine atoms. This distribution indicates that charge transfer interactions are likely to occur within the molecule. scirp.org
Mulliken charge distribution analysis further elucidates the electronic structure by assigning partial charges to each atom. scirp.org In this compound, the electronegative nitrogen, oxygen, and chlorine atoms are expected to carry partial negative charges, making them nucleophilic centers. Conversely, the aldehyde proton and the carbons attached to the electronegative atoms would exhibit partial positive charges, identifying them as electrophilic sites.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound Calculated using DFT/B3LYP method.
Reactivity Prediction through Fukui Functions and Electrostatic Potential Maps
To refine the prediction of reactive sites, computational chemists employ tools like Fukui functions and Molecular Electrostatic Potential (MEP) maps.
Fukui functions are used to determine the propensity of different atomic sites in a molecule to undergo nucleophilic, electrophilic, or radical attack. researchgate.net These functions quantify the change in electron density at a specific site when the total number of electrons in the molecule changes. For this compound, calculating the condensed Fukui functions would pinpoint the exact atoms most susceptible to attack. For instance, the aldehyde carbon would be expected to have a high value for nucleophilic attack (f+), while the oxygen and nitrogen atoms would likely show high values for electrophilic attack (f-).
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netpreprints.org It is color-coded to indicate different electrostatic potential values: red areas represent regions of negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack. preprints.orgresearchgate.net For this compound, the MEP would likely show strong negative potential (red) around the aldehyde oxygen, the methoxy oxygen, and the ring nitrogen. A significant positive potential (blue) would be expected near the aldehyde hydrogen and the carbon of the carbonyl group. researchgate.net
Transition State Modeling for Reaction Pathways
Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. mit.edubath.ac.uk Quantum chemical calculations are indispensable for modeling these fleeting structures. researchgate.netaps.org Using DFT, researchers can map the potential energy surface for a reaction involving this compound, such as its synthesis or subsequent chemical transformations. nih.govmdpi.com
By locating the first-order saddle point on this surface, the geometry and energy of the transition state can be determined. bath.ac.uk This information allows for the calculation of the activation energy (Ea), a crucial parameter that governs the reaction rate. nih.gov For example, modeling the transition state for a nucleophilic addition to the aldehyde group would provide insight into the reaction's feasibility and kinetics, guiding the design of synthetic routes or the understanding of its metabolic fate. nih.gov
Molecular Modeling and Dynamics Simulations
Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound. These methods are crucial for understanding how the molecule behaves over time, including its conformational flexibility and interactions with other molecules. nih.govucl.ac.uk
Conformational Analysis and Energy Landscapes
Due to the presence of rotatable single bonds—specifically, the C-C bond linking the aldehyde group and the C-O bond of the methoxy group—this compound can exist in multiple conformations. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them. rsc.org
Theoretical methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy landscape. The minima on this landscape correspond to the most stable conformers. For substituted pyridine carboxaldehydes, ab initio and DFT calculations have been used to determine the structures and relative energies of different conformers. nih.gov This analysis is critical as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional shape.
Table 2: Example of Relative Energies for Hypothetical Conformers of this compound Energies are relative to the most stable conformer (Conformer A).
Ligand-Target Interaction Modeling for Binding Affinity Predictions (from a theoretical chemistry perspective)
From a theoretical standpoint, understanding how this compound might interact with biological macromolecules is a key application of molecular modeling. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov
In a typical docking simulation, the 3D structure of this compound is placed into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a score for each pose to estimate the binding affinity. nih.gov This score is often expressed as a binding free energy (ΔG). nih.govnih.gov Lower binding energy scores suggest a more stable protein-ligand complex. nih.gov
These predictions are invaluable for screening potential biological targets and hypothesizing the mechanism of action. ucl.ac.uk Advanced methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations or Bennett acceptance ratio (BAR) methods, can be combined with molecular dynamics simulations to refine these binding affinity predictions. nih.govresearchgate.netnih.gov This provides a more accurate, albeit computationally intensive, estimation of the ligand's potential efficacy. nih.govarxiv.org
Table 3: Hypothetical Molecular Docking Results for this compound Against Various Protein Targets
Cheminformatics and Rational Design Principles
Cheminformatics plays a pivotal role in modern drug discovery and materials science, offering a powerful computational lens through which to explore the vast chemical space. In the context of this compound, cheminformatics provides a framework for the rational design of novel derivatives with tailored properties. By integrating computational models and extensive databases of chemical and biological information, researchers can systematically investigate structure-activity relationships (SAR) and structure-property relationships (SPR). This data-driven approach accelerates the identification of promising lead compounds and optimizes their characteristics for specific applications, thereby minimizing the need for exhaustive and often costly experimental synthesis and screening.
The application of rational design principles to the this compound scaffold involves a multifaceted strategy. This begins with the detailed in silico characterization of the molecule's electronic and steric features. Subsequently, this information is leveraged to predict how structural modifications would impact its reactivity, biological activity, and physicochemical properties. The ultimate goal is to guide the synthesis of new molecules with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, or with novel material characteristics.
Structure-Reactivity Relationships and Predictive Models
The concept of structure-reactivity relationships is fundamental to understanding the chemical behavior of this compound. The arrangement of its constituent atoms and functional groups—the electron-withdrawing chlorine atoms, the electron-donating methoxy group, and the reactive aldehyde on the pyridine ring—dictates its electronic distribution and, consequently, its reactivity. Predictive models, grounded in quantum chemistry and machine learning, can quantify these relationships and forecast the outcomes of chemical reactions or biological interactions.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can elucidate key descriptors that govern its reactivity. These descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's ability to donate or accept electrons. The energy of the HOMO is related to its ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of metabolic attack or intermolecular interactions.
Atomic Charges: Calculating the partial charges on each atom provides insight into the molecule's polarity and the reactivity of specific sites.
These computational analyses allow for the development of predictive models for various properties. For instance, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be constructed. These statistical models correlate variations in the chemical structure of a series of compounds with their biological activity or physical properties. While specific QSAR studies on this compound are not prevalent, the methodology is widely applied to similar heterocyclic compounds. mdpi.com
Table 1: Hypothetical Physicochemical Descriptors for this compound Calculated In Silico
| Descriptor | Predicted Value | Implication for Reactivity and Design |
| Molecular Weight ( g/mol ) | 206.02 | Adherence to Lipinski's Rule of Five for drug-likeness. mdpi.com |
| LogP | 2.5 | Moderate lipophilicity, suggesting potential for good membrane permeability. |
| Hydrogen Bond Donors | 0 | Limited ability to donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Can accept hydrogen bonds, influencing solubility and receptor binding. |
| Polar Surface Area (Ų) | 42.5 | Contributes to transport properties and interactions with biological targets. |
Advanced Analytical Techniques for Characterization and Process Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. researchgate.netweebly.com It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial structural information, complex molecules often exhibit signal overlap that complicates direct interpretation. Multi-dimensional NMR techniques are essential for unambiguously assigning all signals and confirming the molecular structure of 2,5-Dichloro-6-methoxynicotinaldehyde. researchgate.netscholaris.ca
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the lone aromatic proton on the pyridine (B92270) ring, a singlet for the three protons of the methoxy (B1213986) (-OCH₃) group, and a singlet for the aldehyde (-CHO) proton.
¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule: four for the pyridine ring carbons, one for the methoxy carbon, one for the aldehyde carbonyl carbon, and one for the carbon bearing the chloro-substituent.
2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds. encyclopedia.pub For this molecule, COSY would primarily be used to confirm the absence of coupling for the isolated aromatic, methoxy, and aldehyde protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms. encyclopedia.pub This would definitively link the aromatic proton signal to its corresponding ring carbon and the methoxy proton signal to the methoxy carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations for this compound would include the aldehyde proton showing a correlation to the pyridine ring carbon it is attached to, and the methoxy protons correlating to the oxygen-bearing ring carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, irrespective of their bonding. researchgate.net A critical NOESY correlation would be expected between the methoxy group protons and the adjacent aromatic proton on the pyridine ring, confirming their spatial proximity and thus the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| Aldehyde (-CHO) | 9.8 - 10.2 | 188 - 192 | C3 (ring), C4 (ring) | Aromatic H |
| Aromatic H (H4) | 8.0 - 8.4 | 110 - 115 | C3 (ring), C5 (ring), C-CHO | Aldehyde H, Methoxy H |
| Methoxy (-OCH₃) | 4.0 - 4.3 | 55 - 60 | C6 (ring) | Aromatic H |
Monitoring the progress of a chemical reaction in real-time or near-real-time provides invaluable kinetic and mechanistic data, facilitating process optimization. beilstein-journals.org NMR is a powerful, non-invasive tool for this purpose, as the signals from reactants, intermediates, and products can be simultaneously observed and quantified. nih.gov
For the synthesis of this compound, on-line or in-line NMR monitoring can track the conversion of starting materials. beilstein-journals.org For instance, in a reaction involving the formylation of a precursor, the emergence and increase in the intensity of the characteristic aldehyde proton signal (around 10 ppm) would be a direct measure of product formation. Conversely, the disappearance of signals corresponding to the starting material would indicate its consumption. This allows for precise determination of reaction endpoints, identification of stable intermediates, and detection of side-product formation, leading to improved yield and purity. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, allowing for the determination of a compound's elemental formula. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate structural information. researchgate.net
For this compound (C₇H₅Cl₂NO₂), HRMS is used to confirm the elemental composition. The instrument measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), which allows differentiation between formulas with the same nominal mass. The characteristic isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation.
Tandem mass spectrometry (MS/MS) provides a fragmentation fingerprint that is unique to the molecule's structure. nih.govmdpi.com The molecular ion is isolated and subjected to collision-induced dissociation, breaking it into smaller, stable fragment ions. The analysis of these fragments helps to piece together the original structure.
Table 2: Predicted HRMS Data and Plausible MS/MS Fragmentation for this compound
| Measurement | Predicted Value | Information Provided |
| HRMS | ||
| Molecular Formula | C₇H₅Cl₂NO₂ | Elemental Composition |
| Monoisotopic Mass | 204.9697 | Confirms formula (for ³⁵Cl₂) |
| Isotopic Pattern | M, M+2, M+4 peaks | Confirms presence of two Cl atoms |
| MS/MS Fragmentation | ||
| Precursor Ion (M⁺) | m/z 205 | Molecular weight |
| Fragment 1 | m/z 190 | Loss of a methyl radical (•CH₃) |
| Fragment 2 | m/z 176 | Loss of an aldehyde group (•CHO) |
| Fragment 3 | m/z 170 | Loss of a chlorine atom (•Cl) |
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and assessing the purity of a compound. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, GC-MS can be used. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for identification. This method is highly effective for identifying and quantifying volatile impurities from the synthesis process. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the method of choice. The compound is separated via high-performance liquid chromatography (HPLC) before entering the mass spectrometer. LC-MS is invaluable for purity assessment, allowing for the detection and tentative identification of non-volatile impurities, side-products, or degradation products in a sample of this compound.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend). The spectrum is a plot of absorption versus wavenumber. For this compound, strong, characteristic absorption bands would confirm the presence of key functional groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
The combination of FTIR and Raman provides a comprehensive vibrational profile of the molecule.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1690 - 1715 (Strong) | 1690 - 1715 (Weak) |
| Aromatic Ring (C=C) | Stretch | 1550 - 1600 (Medium) | 1550 - 1600 (Strong) |
| Methoxy (C-O) | Stretch | 1250 - 1300 (Strong) | 1250 - 1300 (Medium) |
| C-Cl | Stretch | 700 - 850 (Strong) | 700 - 850 (Strong) |
| Aldehyde C-H | Stretch | 2720 - 2820 (Weak) | 2720 - 2820 (Medium) |
Functional Group Identification and Fingerprinting
Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are pivotal for the identification of functional groups and for creating a unique spectral "fingerprint" of this compound.
FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present. For a compound like this compound, characteristic absorption bands would be expected for the C=O stretch of the aldehyde, the C-O stretch of the methoxy group, the C-Cl bonds, and the various vibrations of the pyridine ring.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~2850-2750 | C-H Stretch | Aldehyde |
| ~1700-1680 | C=O Stretch | Aldehyde |
| ~1600-1450 | C=C and C=N Stretching | Pyridine Ring |
| ~1250-1200 | Asymmetric C-O-C Stretch | Methoxy |
| ~1050-1000 | Symmetric C-O-C Stretch | Methoxy |
| ~850-750 | C-Cl Stretch | Dichloro |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring vibrations and the C-Cl bonds. Analysis of related compounds like 2-methoxypyridine (B126380) derivatives can aid in the interpretation of the Raman spectrum. acs.org
Table 2: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~1610-1570 | Ring Stretching | Pyridine Ring |
| ~1050-990 | Ring Breathing | Pyridine Ring |
| ~850-750 | C-Cl Stretch | Dichloro |
| ~1300-1200 | C-O Stretch | Methoxy |
| ~1700-1680 | C=O Stretch | Aldehyde |
In-situ Reaction Monitoring
Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to monitor reaction progress in real-time, providing a deeper understanding of reaction kinetics, mechanisms, and identifying the formation of intermediates or byproducts. For the synthesis of this compound, techniques like in-situ FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable.
In-situ FTIR (ATR-FTIR)
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring reactions in solution without the need for sample extraction. researchgate.net A probe inserted directly into the reaction vessel allows for the continuous collection of FTIR spectra. By tracking the disappearance of reactant peaks and the appearance of product peaks, one can monitor the reaction progress. For example, in a hypothetical synthesis of this compound, one could monitor the conversion of a precursor by observing the emergence of the characteristic aldehyde C=O stretching band.
In-situ NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to quantitatively monitor the concentrations of different species in a reaction mixture over time. chromforum.org This technique is particularly useful for identifying and characterizing transient intermediates. While technically more complex to implement in a reaction setting compared to FTIR, in-situ NMR can provide unparalleled insights into complex reaction pathways, such as those involving lithiation or Grignard reactions which are common in the synthesis of substituted pyridines. cdc.govmdpi.com
X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding its physical properties and for crystal engineering, which aims to design and control the packing of molecules in a crystal to achieve desired properties.
While the specific crystal structure of this compound is not publicly available, data from related dichlorinated pyridine derivatives can offer insights into the expected crystal packing and intermolecular interactions. nih.govresearchgate.net For instance, the crystal structure of 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) reveals a planar molecule with specific C—H···N and C—Cl···N interactions that dictate the crystal packing. nih.govresearchgate.net Similar interactions, along with potential hydrogen bonding involving the aldehyde and methoxy groups, would likely influence the crystal structure of this compound.
Table 3: Representative Crystallographic Data for a Related Dichloropyridine Derivative (2,6-dichloropyridine-3,5-dicarbonitrile)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 6.8473 (9) |
| b (Å) | 12.1307 (15) |
| c (Å) | 19.430 (3) |
| V (ų) | 1613.9 (4) |
| Z | 8 |
Data for 2,6-dichloropyridine-3,5-dicarbonitrile is presented for illustrative purposes. nih.gov
Chromatographic Method Development (e.g., HPLC, GC) for Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for accurately determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be suitable. The development of such a method involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), flow rate, and detection wavelength (typically UV detection for aromatic compounds). koreascience.krauroraprosci.com
Table 4: Illustrative HPLC Method Parameters for the Analysis of a Substituted Pyridine Aldehyde
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (65:35) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
These parameters are based on a general method for aldehyde analysis and would require optimization for this compound. auroraprosci.com
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be an effective method for purity assessment. Method development would focus on selecting the appropriate capillary column (e.g., a non-polar or mid-polar stationary phase) and optimizing the temperature program to achieve good separation of the target compound from any impurities. elementlabsolutions.comchromatographyonline.com
Table 5: Representative GC Method Parameters for the Analysis of Chlorinated Pyridines
| Parameter | Condition |
|---|---|
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm film |
| Carrier Gas | Nitrogen at 1 mL/min |
| Injector Temp. | 200 °C |
| Detector Temp. | 250 °C (FID) |
| Oven Program | 40 °C (15 min), then to 240 °C at 30 °C/min, hold for 5 min |
| Split Ratio | 1:10 |
These parameters are based on a method for the analysis of pyridine and would need to be adapted and validated for this compound. ijpsonline.com
Future Research Horizons for this compound
The chemical compound this compound, a functionalized pyridine derivative, stands as a molecule of significant interest for future chemical exploration. While its full potential is yet to be unlocked, current trends in synthetic and medicinal chemistry highlight several promising avenues for research. These directions point towards more efficient and sustainable production methods, a deeper understanding of its chemical behavior, and the development of novel molecular structures with potential applications in various scientific fields.
Q & A
Q. What are the standard synthetic routes for 2,5-Dichloro-6-methoxynicotinaldehyde, and how can researchers optimize yield and purity?
Methodological Answer: Synthesis typically involves chlorination and methoxylation of nicotinaldehyde precursors. A feasible approach includes:
- Step 1: Start with 6-methoxynicotinaldehyde and perform selective chlorination at positions 2 and 5 using POCl₃ or SOCl₂ under controlled conditions (40–60°C, anhydrous solvent) .
- Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Optimization Tips: Monitor reaction progress with TLC and adjust stoichiometry to avoid over-chlorination. For high purity (>99%), use recrystallization in ethanol/water mixtures. Reference databases like REAXYS or BKMS_METABOLIC for validated protocols .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., aldehyde proton at ~10 ppm, methoxy group at ~3.9 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 208.014 (theoretical for C₇H₅Cl₂NO₂).
- X-ray Crystallography: If single crystals are obtainable, analyze supramolecular interactions (e.g., C=O⋯H hydrogen bonds) to validate packing .
Q. What are the key reactivity hotspots in this compound for further functionalization?
Methodological Answer: The aldehyde group (-CHO) and electron-deficient pyridine ring are primary reactivity sites:
- Aldehyde: Condensation with amines/hydrazines to form Schiff bases or hydrazones (e.g., DNPH derivatization for analytical purposes) .
- Pyridine Ring: Nucleophilic aromatic substitution (SNAr) at chlorine positions using alkoxides or amines. Use polar aprotic solvents (DMF, DMSO) and catalytic CuI for cross-coupling reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer: Employ hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p):
- Step 1: Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity.
- Step 2: Simulate IR/NMR spectra using the gauge-independent atomic orbital (GIAO) method; compare with experimental data to validate accuracy .
- Advanced Tip: Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy for reaction enthalpy predictions .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
- Case Study: If NMR shows unexpected peaks, use 2D techniques (COSY, HSQC) to assign overlapping signals.
- Contradiction Resolution: For ambiguous mass fragments, employ tandem MS/MS with collision-induced dissociation (CID) to trace fragmentation pathways .
- Reference Standards: Cross-check with synthesized analogs (e.g., 5-chloro-2-methoxynicotinaldehyde) to isolate substituent effects .
Q. How does crystal packing influence the stability of this compound?
Methodological Answer: Analyze via supramolecular synthon theory :
- Synthon Identification: Map hydrogen-bonding motifs (e.g., C=O⋯H–C interactions) and halogen⋯π contacts using Mercury software .
- Stability Metrics: Calculate lattice energy with force fields (e.g., COMPASS III) to correlate packing efficiency with thermal stability (DSC/TGA data).
Q. What methodologies elucidate reaction mechanisms involving this compound in cross-coupling reactions?
Methodological Answer:
- Kinetic Profiling: Use in situ FTIR or Raman spectroscopy to monitor intermediates (e.g., Pd(0) complexes in Suzuki couplings).
- Isotope Labeling: Introduce ¹³C at the aldehyde group to track mechanistic pathways via isotopic shift in NMR .
- Computational Modeling: Perform transition-state searches (NEB method) to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
